2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
917252-80-3
VCID:
VC20809310
InChI:
InChI=1S/C18H16N2O4/c1-11-3-5-12(6-4-11)17-14(9-16(21)22)20-10-13(18(23)24-2)7-8-15(20)19-17/h3-8,10H,9H2,1-2H3,(H,21,22)
SMILES:
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)O
Molecular Formula:
C18H16N2O4
Molecular Weight:
324.3 g/mol
2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
CAS No.: 917252-80-3
Cat. No.: VC20809310
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917252-80-3 |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | 2-[6-methoxycarbonyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C18H16N2O4/c1-11-3-5-12(6-4-11)17-14(9-16(21)22)20-10-13(18(23)24-2)7-8-15(20)19-17/h3-8,10H,9H2,1-2H3,(H,21,22) |
| Standard InChI Key | OKWRTEAEZIXBEW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator